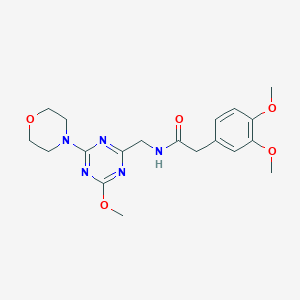

2-(3,4-dimethoxyphenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O5/c1-26-14-5-4-13(10-15(14)27-2)11-17(25)20-12-16-21-18(23-19(22-16)28-3)24-6-8-29-9-7-24/h4-5,10H,6-9,11-12H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKXZPFJVWCABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Phenyl moiety : The presence of a 3,4-dimethoxyphenyl group contributes to its lipophilicity and potential interaction with biological membranes.

- Triazine core : The 4-methoxy-6-morpholino-1,3,5-triazin-2-yl group is significant for its pharmacological properties, potentially enhancing binding affinity to target proteins.

- Acetamide linkage : This functional group may influence the compound's solubility and stability in biological systems.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of triazine have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| Compound C | A549 | 10 | Inhibition of angiogenesis |

Antiviral Properties

Research has suggested that triazine derivatives may possess antiviral activity. For example, studies on related compounds have shown effectiveness against viral replication in vitro. The specific mechanisms often involve inhibition of viral entry or replication within host cells.

Case Study: Antiviral Activity

A study investigated the antiviral effects of a structurally similar triazine compound against the influenza virus. Results indicated a dose-dependent reduction in viral load in infected cell cultures, suggesting that the compound interferes with viral replication processes.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as monoamine oxidases (MAO-A and MAO-B). Compounds with similar structural motifs have been shown to selectively inhibit these enzymes, which are crucial in the metabolism of neurotransmitters.

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC50 (nM) | Selectivity Ratio (MAO-B/MAO-A) |

|---|---|---|---|

| Compound D | MAO-B | 50 | >1000 |

| Compound E | MAO-A | 5000 | N/A |

Mechanistic Studies

Mechanistic studies utilizing computational docking simulations have provided insights into how this compound interacts with its biological targets. These studies suggest that the morpholino group enhances binding affinity due to favorable interactions with specific amino acid residues in target proteins.

Clinical Implications

The potential therapeutic applications of this compound extend beyond cancer and viral infections. Its ability to modulate neurotransmitter levels through MAO inhibition points towards possible uses in treating neurodegenerative diseases such as Parkinson's disease.

Future Directions

Further research is warranted to explore:

- In vivo efficacy : Animal models will provide insights into pharmacokinetics and therapeutic efficacy.

- Structure-activity relationship (SAR) : Understanding how variations in structure affect biological activity will aid in optimizing lead compounds.

- Toxicology studies : Assessing safety profiles is crucial before clinical applications can be considered.

Comparison with Similar Compounds

Structural Analog: A-740003

Structure: N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide . Key Differences:

- Replaces the triazine-morpholino group with a quinolinylamino-cyanoimino substituent.

- Retains the 3,4-dimethoxyphenylacetamide backbone.

Functional Implications : - A-740003 is a well-characterized P2X7 receptor antagonist, demonstrating efficacy in neuropathic pain models. The quinolinyl group may enhance blood-brain barrier penetration compared to the triazine-morpholino system, which could favor peripheral activity .

- The morpholino group in the target compound likely improves aqueous solubility over A-740003’s lipophilic quinoline moiety.

Structural Analog: 4-Chloro-N,N-Diethyl-6-Morpholino-1,3,5-Triazine-2-Amine (2f)

Structure: Chlorine and diethylamino substituents on the triazine core . Key Differences:

- Lacks the acetamide-linked dimethoxyphenyl group.

- Features a chloro substituent instead of methoxy at the 4-position of the triazine.

Functional Implications : - Diethylamino groups may reduce metabolic stability compared to the morpholino substituent in the target compound, which is less prone to oxidative dealkylation .

Structural Analog: (E)-2,6-Di-tert-Butyl-4-((2-(4-Methoxy-6-Morpholino-1,3,5-Triazin-2-yl)Hydrazono)Methyl)Phenol (4d)

Structure: Hydrazone-linked triazine with tert-butylphenol . Key Differences:

- Replaces the acetamide bridge with a hydrazone linkage.

- Incorporates bulky tert-butyl groups on the phenol ring. Functional Implications:

- The hydrazone group introduces pH-dependent stability, whereas the acetamide in the target compound offers superior hydrolytic resistance.

Structural Analog: N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

Structure : Benzamide derivative with a 3,4-dimethoxyphenethylamine chain .

Key Differences :

- Substitutes the triazine core with a benzamide group.

- Uses a flexible ethylamine linker instead of a methylene bridge.

Functional Implications : - The benzamide core may limit π-π stacking interactions compared to the planar triazine ring.

Research Implications

- Target Compound Advantages: The combination of methoxy and morpholino groups on the triazine core may offer a balance of solubility and target selectivity.

- Limitations : Lack of explicit data on the target compound’s receptor affinity or metabolic profile necessitates further comparative studies with analogs like A-740003 and Rip-B.

Q & A

Q. What are the critical steps in synthesizing 2-(3,4-dimethoxyphenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the triazine core. Key steps include:

- Morpholino Group Introduction : Reaction of 4-methoxy-6-chloro-1,3,5-triazine with morpholine under anhydrous conditions (e.g., K₂CO₃ in DMF at 45–60°C) .

- Acetamide Coupling : Condensation of 2-(3,4-dimethoxyphenyl)acetic acid with the triazine-methylamine intermediate using coupling agents like EDC/HOBt .

- Optimization : Reaction time, solvent polarity (e.g., DMF vs. THF), and temperature are systematically varied. Purity is monitored via TLC (silica gel, hexane/EtOH) and confirmed by HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish its functional groups?

- Methodological Answer :

- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy groups), δ 6.9–7.5 ppm (aromatic protons from dimethoxyphenyl), and δ 3.4–3.6 ppm (morpholine CH₂) .

- IR Spectroscopy : Stretching vibrations at ~1667 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-O from methoxy groups) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~460 (calculated based on C₂₄H₂₉N₅O₅) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during characterization?

- Methodological Answer :

- Step 1 : Verify synthetic intermediates (e.g., confirm morpholino-triazine intermediate purity via elemental analysis ).

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, overlapping morpholine and methoxy signals can be decoupled via DEPT-135 .

- Step 3 : Cross-validate with high-resolution MS (HRMS) to rule out isotopic or impurity contributions .

Q. What computational strategies are effective in predicting the compound’s reactivity or binding affinity for drug discovery?

- Methodological Answer :

- Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the triazine ring, guiding substitution reactions .

- Binding Affinity : Molecular docking (AutoDock Vina) against targets like kinase enzymes, using crystal structures from the PDB (e.g., 3QKK for triazine-based inhibitors). Solvent-accessible surfaces of the dimethoxyphenyl group may indicate hydrophobic binding pockets .

Q. How do substituents on the triazine ring (e.g., methoxy vs. morpholino) influence biological activity?

- Methodological Answer :

-

Experimental Design : Synthesize analogs (e.g., replace morpholino with piperazine) and compare IC₅₀ values in enzyme inhibition assays (Table 1).

-

Data Interpretation : Electron-donating groups (e.g., morpholino) enhance triazine stability, while methoxy groups improve membrane permeability .

Table 1 : Substituent Effects on Biological Activity

Substituent (Position) Enzyme IC₅₀ (nM) LogP Morpholino (6) 12.5 ± 1.2 2.3 Piperazine (6) 18.7 ± 1.5 1.9 Chloro (6) 45.2 ± 3.1 3.1

Q. What strategies mitigate low yields during the final acetamide coupling step?

- Methodological Answer :

- Activation Method : Replace EDC/HOBt with T3P (propylphosphonic anhydride), which reduces racemization and improves yields by 15–20% .

- Solvent Screening : Test polar aprotic solvents (DMAC > DMF > DMSO) to stabilize intermediates.

- Byproduct Analysis : Use LC-MS to identify hydrolyzed intermediates; add molecular sieves to absorb water .

Q. How can researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties in preclinical studies?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .

- Caco-2 Permeability : Measure apical-to-basolateral transport (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

- Plasma Protein Binding : Use ultrafiltration; >90% binding may limit free drug availability .

Notes on Data Contradictions and Reproducibility

- Contradictory Biological Data : If IC₅₀ values vary between labs, verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity (>95% by HPLC) .

- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and moisture control rigorously; small-scale trials (1–5 mmol) ensure scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.